N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide
Description
N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide: These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group
Properties
Molecular Formula |
C20H21FN6O2 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
N-[1-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C20H21FN6O2/c1-13(28)23-16-10-22-27(11-16)17-7-8-26(12-17)20(29)19-9-18(24-25(19)2)14-3-5-15(21)6-4-14/h3-6,9-11,17H,7-8,12H2,1-2H3,(H,23,28) |
InChI Key |
NNZOEODEAPEIHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN(N=C1)C2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves multiple steps. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of α, β-unsaturated ketone with hydrazine derivatives or semicarbazide, followed by oxidative aromatization to form the pyrazole core.
Introduction of the fluorophenyl group: This step involves the substitution reaction where a fluorophenyl group is introduced to the pyrazole ring.
Formation of the pyrrolidine ring: This can be synthesized through a cyclization reaction involving appropriate precursors.
Coupling of the pyrazole and pyrrolidine rings: The final step involves coupling the pyrazole and pyrrolidine rings through a carbonyl linkage to form the desired compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific groups in the molecule are replaced by other functional groups.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into smaller fragments.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(1-{1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}-1H-pyrazol-4-yl)acetamide can be compared with other similar compounds, such as:
- 3-fluoro-N-[1-(4-fluorophenyl)-3-(2-thienyl)-1H-pyrazol-5-yl]benzene-1-sulfonamide
- (S)-N-(1-(3-chloro-4-fluorophenyl)-2-hydroxyethyl)-4-(4-(3-pyridyl)phenyl)pyrrolidine-3-carboxamide
These compounds share similar structural features, such as the presence of a pyrazole ring and fluorophenyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
